N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O2 and its molecular weight is 358.486. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural determination of novel derivatives, demonstrating the significant potential of these compounds in scientific research. For instance, novel derivatives of isoindoline, including N-phenyl-1-iminophenylisoindoline and others, have been prepared through condensation reactions. The structures of these compounds were elucidated using techniques such as NMR, IR, MS, and UV/Vis spectroscopy, as well as X-ray diffraction. These studies highlight the diversity in structural conformations and the importance of weak interactions in determining molecular arrangements (Sović et al., 2011).
Antiproliferative Activity
Isoindoline derivatives have been evaluated for their antiproliferative activity against various cell lines, showcasing the potential therapeutic applications of these compounds. Specific derivatives demonstrated strong non-specific antiproliferative effects, while others showed selectivity towards certain cell lines, such as HepG2 (Sović et al., 2011). These findings are crucial for the development of new anticancer strategies.
Chemical Reactivity and Coordination Chemistry
The reactivity and coordination chemistry of isoindoline derivatives have been explored, revealing their versatility in forming complexes with various metal ions. Sterically crowded isoindoline pincer ligands exhibit distinct coordination modes with metals like Cd(II), Zn(II), and Pd(II), leading to complexes with unique properties. This research opens new avenues for the development of metal-organic frameworks and catalytic systems (Dietrich et al., 2005).
Organocatalysis and Chemical Synthesis
Enantioselective organocatalytic approaches have been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the potential of these compounds in medicinal chemistry and diversity-oriented synthesis. The synthesis involves asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing high yields, excellent stereoselectivities, and unusual regiochemistry (Chen et al., 2009).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)22-20(26)19(25)21-13-18(24-9-4-5-10-24)15-6-7-17-16(12-15)8-11-23(17)3/h6-7,12,14,18H,4-5,8-11,13H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDUZXEPOGFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.